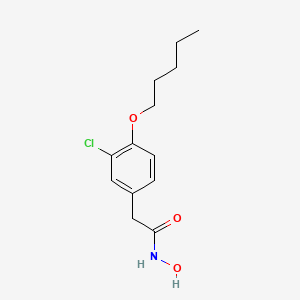
2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a pentyloxy group, and a hydroxamic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid typically involves multiple steps:
Formation of the aromatic ring: The starting material, 3-chloro-4-pentyloxybenzene, is prepared through the etherification of 3-chloro-4-hydroxybenzene with pentyl bromide in the presence of a base such as potassium carbonate.
Introduction of the acetohydroxamic acid group: The intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride to introduce the acetyl group.
Conversion to hydroxamic acid: The final step involves the conversion of the acetyl group to the hydroxamic acid group using hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The hydroxamic acid group can chelate metal ions in the active site of metalloproteases, inhibiting their activity.
Pathways: This inhibition can affect various biological pathways, including those involved in cancer cell proliferation and metastasis.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chloro-4-methoxy)phenylacetohydroxamic acid: Similar structure but with a methoxy group instead of a pentyloxy group.
2-(3-Chloro-4-ethoxy)phenylacetohydroxamic acid: Similar structure but with an ethoxy group instead of a pentyloxy group.
Uniqueness
2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The pentyloxy group, in particular, can influence the compound’s lipophilicity and membrane permeability, potentially enhancing its effectiveness in biological systems.
Propiedades
Número CAS |
23142-41-8 |
|---|---|
Fórmula molecular |
C13H18ClNO3 |
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
2-(3-chloro-4-pentoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-2-3-4-7-18-12-6-5-10(8-11(12)14)9-13(16)15-17/h5-6,8,17H,2-4,7,9H2,1H3,(H,15,16) |
Clave InChI |
KKEAXAUOTXQKNV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



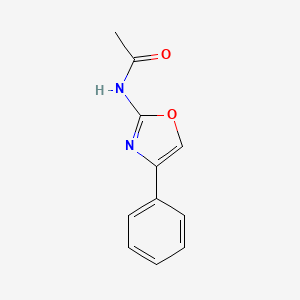

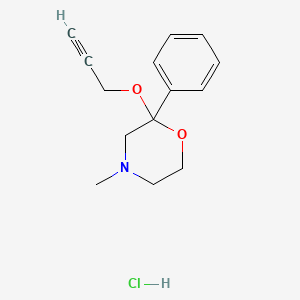
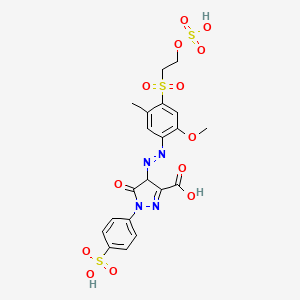
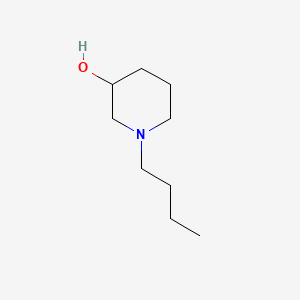
![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
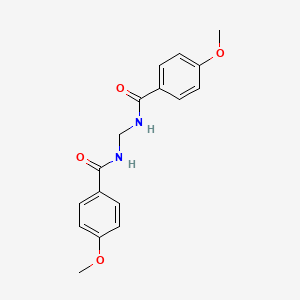
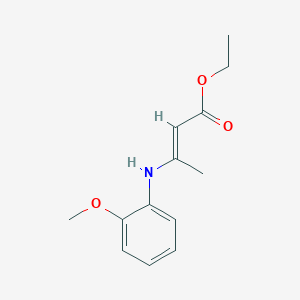

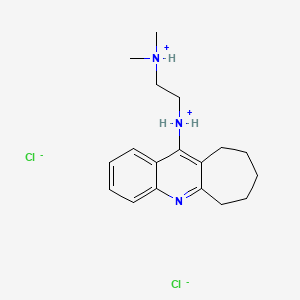
![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)

